Relevance: Both this compound and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide share the presence of the 1,3-benzodioxole moiety. This structural similarity suggests a potential shared chemical space and potential for similar biological activity depending on the target.
Compound Description: This compound, an analog of capsaicin, also features the 1,3-benzodioxole ring system. It differs from capsaicin by replacing the 2-methoxyphenol with the 1,3-benzodioxole ring and substituting the aliphatic amide chain with a benzenesulfonamide group.
Relevance: Similar to the target compound, this molecule incorporates the 1,3-benzodioxole moiety, highlighting the prevalence of this structure in various chemical classes and potentially contributing to a range of biological activities.
Relevance: The shared 1,3-benzodioxole ring system between this compound and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide suggests a potential for similar synthetic routes or potential for interaction with similar biological targets, albeit with potentially different binding affinities.
Compound Description: This molecule presents a more complex structure, incorporating a 1,3-benzodioxole ring system connected to a hydrazinecarboxamide moiety through a propylidene linker that also includes an imidazole ring. It has demonstrated potential as a novel antifungal agent.
Relevance: This compound, while structurally more complex than 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, exhibits a shared 1,3-benzodioxole motif. This suggests that both compounds may be derived from similar starting materials or synthetic strategies.
Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It incorporates a 1,3-benzodioxole ring system within its complex structure, which also features a piperidine ring and multiple amide functionalities.
Relevance: The shared 1,3-benzodioxole ring system present in both SSR240612 and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide suggests a potential commonality in their early synthetic steps or starting materials, even though their overall structures and biological activities differ.
Compound Description: (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB) is an alpha-ethyl homologue of MDMA. It is a psychoactive substance with stimulant-like effects, exhibiting a similar stereoselectivity to MDMA.
Relevance: (+)-MBDB, similar to 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, contains the 1,3-benzodioxole structural motif. This shared feature suggests that both compounds belong to a broader class of 1,3-benzodioxole-containing compounds with potential biological activities.
Compound Description: This compound, known as 28g or MPC-3100, is a potent, orally bioavailable Hsp90 inhibitor. Its structure includes a 1,3-benzodioxole ring system with a bromo substituent, attached to a purine moiety through a sulfur linker.
Relevance: Despite its more complex structure, 28g shares the 1,3-benzodioxole core with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide. The presence of this shared motif indicates their potential origin from a similar class of precursors or synthetic pathways.
Relevance: While not directly containing the 1,3-benzodioxole ring, this molecule shows structural similarities to 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide in the benzamide portion. Both contain an amide group attached to a benzene ring, highlighting a common structural motif frequently found in biologically active compounds.
1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One
Relevance: Though chemically distinct from 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One falls under the broader category of synthetic cathinones. This categorization implies shared chemical features related to the core cathinone structure, potentially leading to similar pharmacological effects.
Compound Description: This molecule is another analog of capsaicin, incorporating a 1,3-benzodioxole ring system in place of the 2-methoxyphenol moiety. Additionally, it features a benzenesulfonamide group replacing the aliphatic amide chain found in capsaicin.
Relevance: This compound shares the 1,3-benzodioxole moiety with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide. This shared structure suggests they may belong to a wider class of 1,3-benzodioxole derivatives potentially exhibiting various biological activities, including those related to capsaicin's mechanism of action.
1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one
Relevance: These two compounds, despite their differences in substituents, share a common structural motif with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide: the 1,3-benzodioxole ring system. This shared feature highlights the importance of the 1,3-benzodioxole group in various chemical classes and potentially in diverse biological activities.
Relevance: Though this compound doesn't share the 1,3-benzodioxole ring system with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, it possesses a structurally similar 1,3-dioxoisoindoline group. Both these groups are cyclic imides and may exhibit some comparable chemical properties.
1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Relevance: These compounds, like 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, contain the 1,3-benzodioxole moiety, indicating a potential for shared chemical reactivity or potential interaction with similar biological targets, although their binding affinities and specific activities may differ.
Relevance: The common structural motif between this compound and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide is the presence of the 1,3-benzodioxole ring system. This shared feature suggests they could be grouped into a broader class of 1,3-benzodioxole derivatives potentially exhibiting a range of biological activities.
Compound Description: This compound contains a 1,3-benzodioxole ring system connected to a pyrimidinone ring through a methylene bridge. This pyrimidinone ring also carries a morpholine-substituted ethyl sulfide group. This molecule exhibits antimicrobial activity against a range of bacteria and fungi.
Relevance: Both this compound and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide share the 1,3-benzodioxole moiety, suggesting they could be grouped under a broader class of compounds. The presence of this moiety might indicate shared steps in their synthetic pathways or potential interactions with similar biological targets, even though their overall structures and biological profiles might differ.
Relevance: Similar to 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, this molecule incorporates a 1,3-benzodioxole ring system. This common structural element suggests that both compounds might derive from similar synthetic approaches or starting materials.
Compound Description: This compound serves as a precursor for synthesizing novel antifungal agents. It features a 1,3-benzodioxole ring system linked to a hydroxylamine moiety through a propylidene linker, which also includes an imidazole ring.
Relevance: This compound and 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide share the common presence of a 1,3-benzodioxole ring system. This shared structural feature suggests a potential for similar chemical reactivities or a possible interaction with related biological targets, despite their distinct overall structures and potential applications.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Relevance: These two compounds, like 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, incorporate a 1,3-benzodioxole ring system. This shared structural feature highlights the versatility of this moiety in medicinal chemistry, contributing to the development of compounds with various pharmacological properties.
Relevance: While this compound doesn't directly share structural elements with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, it is relevant due to its involvement in host-guest chemistry. Understanding such interactions is crucial in drug design, potentially impacting the binding affinity and selectivity of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide to its target.
6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one
Relevance: Although these compounds do not directly share the same core structure with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, they offer insights into the structural diversity and potential applications of compounds incorporating the 1,3-benzodioxole moiety, which is also present in the target compound. This suggests that the 1,3-benzodioxole group might be a valuable pharmacophore in various chemical contexts.
Relevance: Despite its complex structure, this compound shares the presence of the 1,3-benzodioxole ring system with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide. This shared structural element suggests a potential commonality in their early synthetic steps or starting materials.
1-(3-methoxy-4-methylphenyl)-2-aminopropane (6) and 5-methoxy-6-methyl-2-aminoindan (11)
Relevance: While these compounds are not direct structural analogs of 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, their shared relationship to MDMA and activity as serotonin uptake inhibitors highlights the importance of exploring diverse chemical structures for potential therapeutic applications targeting the serotonin system.
Relevance: While structurally distinct from 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, CPPHA's interaction with mGluRs is noteworthy. These receptors play crucial roles in various neurological processes, and the discovery of novel modulators like CPPHA provides insights into potential therapeutic targets for neurological disorders. Further research could explore whether 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide interacts with similar signaling pathways or exhibits any neurological effects.
Compound Description: This compound exhibits herbicidal activity against monocotyledonous and dicotyledonous plants. It effectively inhibits the growth of grain sorghum at a concentration of 100 mg L−1.
Compound Description: This compound is synthesized as an intermediate to produce the analogous 6-aminomethylphthalide. It features a benzofuran moiety connected to a phthalimide group through a methylene bridge.
Relevance: This compound, while not directly related to 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, showcases the utility of similar heterocyclic systems in building blocks for more complex molecules. The presence of the phthalimide group, also a cyclic imide like the 1,3-dioxoisoindoline group discussed earlier, further demonstrates the prevalence of this structural motif in various chemical syntheses.
Relevance: While this compound shares no direct structural similarity with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, its intricate structure highlights the vast diversity in heterocyclic chemistry. Understanding the synthesis and properties of such complex molecules can contribute to developing novel compounds with potentially valuable biological activities.
Compound Description: Cotarnine is an oxidative degradation product of noscapine and can be synthesized from 2-methoxy-3,4-(methylenedioxy) benzaldehyde. It features a 1,3-dioxole ring fused with an isoquinoline system.
Relevance: Although structurally distinct from 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, cotarnine highlights the importance of 1,3-dioxole-containing compounds in medicinal chemistry. While the target compound contains a 1,3-benzodioxole ring, cotarnine showcases the broader significance of the 1,3-dioxole moiety in pharmaceuticals and natural products.
Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It exhibits significantly higher potency compared to the parent compound CDPPB, with improved binding affinity and functional activity at the mGluR5.
Relevance: While VU-1545 doesn't share a direct structural similarity with 2-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide, its identification as a potent mGluR5 modulator emphasizes the importance of exploring diverse chemical structures for potential therapeutic applications targeting specific receptor subtypes. This finding highlights the need for continuous research into developing novel and effective drugs for neurological disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.